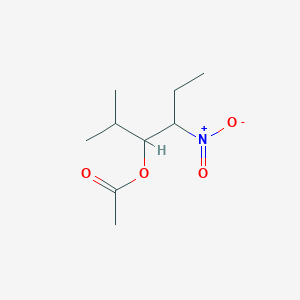
Oxiranecarboxaldehyde, 3-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyloxirane-2-carbaldehyde is an organic compound with the molecular formula C₉H₈O₂ It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
One common method to synthesize 3-phenyloxirane-2-carbaldehyde involves the following steps :
Hydrolysis of Chloroacetonitrile: The starting material, chloroacetonitrile, is hydrolyzed to form a carboxylic acid.
Esterification: The carboxylic acid is then esterified.
Darzens Reaction: The ester undergoes a Darzens reaction with benzaldehyde to form the oxirane ring.
Reduction and Oxidation: The ester function is reduced using diisobutylaluminum hydride (DIBALH), followed by oxidation to an aldehyde using chromic acid.
Industrial Production Methods
Industrial production methods for 3-phenyloxirane-2-carbaldehyde typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-Phenyloxirane-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can open the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Benzyl alcohol and other alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
3-Phenyloxirane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and resins.
作用機序
The mechanism of action of 3-phenyloxirane-2-carbaldehyde involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions, while the aldehyde group can participate in nucleophilic addition reactions. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic chemistry and potential pharmaceutical applications.
類似化合物との比較
Similar Compounds
Benzaldehyde: Similar in having an aldehyde group attached to a phenyl ring but lacks the oxirane ring.
Styrene Oxide: Contains an oxirane ring attached to a phenyl group but lacks the aldehyde group.
Cinnamaldehyde: Contains an aldehyde group and a phenyl ring but has a different structural arrangement.
Uniqueness
3-Phenyloxirane-2-carbaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
5693-99-2 |
|---|---|
分子式 |
C9H8O2 |
分子量 |
148.16 g/mol |
IUPAC名 |
3-phenyloxirane-2-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h1-6,8-9H |
InChIキー |
MNDACYSEJXGHML-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


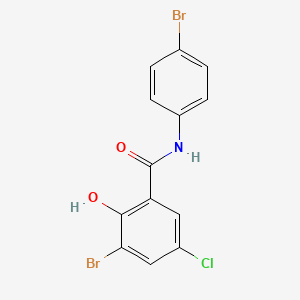
![2-[(4-Ethylphenyl)sulfanyl]benzoic acid](/img/structure/B14726482.png)
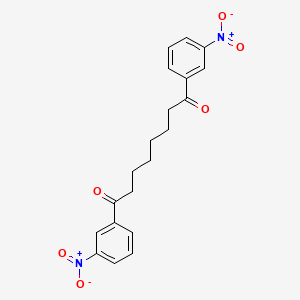
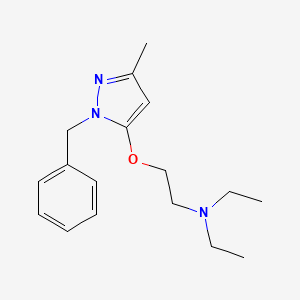
![Methyl 2-({3-bromo-4-[(3-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14726497.png)
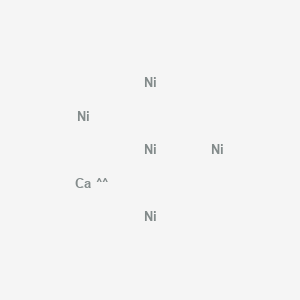
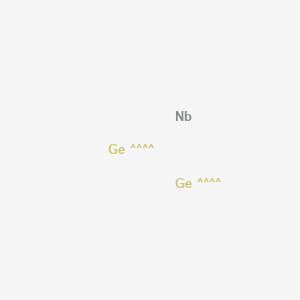
![4-(Butylamino)-6-methyl-1-(4-nitrophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14726506.png)
![6,6,6a-Trimethylhexahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B14726513.png)
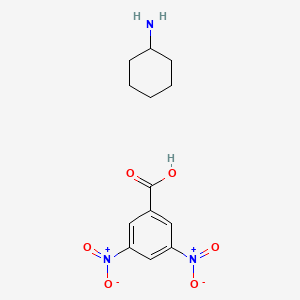
![[2-[(8S,9S,10R,13S,14S,17S)-10,13-dimethylspiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]-2-oxoethyl] acetate](/img/structure/B14726527.png)
![19-nitro-12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15(20),16,18-nonaene-14,21-dione](/img/structure/B14726530.png)
![N-{[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-butoxybenzamide](/img/structure/B14726531.png)
